molecular formula C7H5F2NO2 B113063 3-Amino-2,6-difluorobenzoic acid CAS No. 83141-11-1

3-Amino-2,6-difluorobenzoic acid

Cat. No.: B113063
CAS No.: 83141-11-1
M. Wt: 173.12 g/mol
InChI Key: ORSUTLAFOCNIDY-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 3-Amino-2,6-difluorobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and participate in various chemical interactions, influencing the compound’s reactivity and binding properties .

Biological Activity

3-Amino-2,6-difluorobenzoic acid (3-Amino-2,6-DFBA) is an aromatic compound that has gained attention for its potential biological activities. Its molecular structure, characterized by an amino group and two fluorine atoms attached to a benzoic acid framework, suggests various applications in medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and related research findings.

  • Molecular Formula : C₇H₅F₂NO₂
  • Molecular Weight : Approximately 173.12 g/mol
  • Melting Point : 208 - 210 °C
  • Appearance : Solid

Biological Activities

Research indicates that this compound exhibits several biological activities:

Currently, there is no documented information on the specific mechanism of action of this compound in biological systems. However, its structural features suggest potential interactions with biological targets that warrant further investigation.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical methods. These methods allow chemists to produce this compound with differing efficiencies and yields:

  • Nitration followed by Reduction : This method involves the nitration of benzoic acid derivatives followed by reduction to introduce the amino group.
  • Fluorination Techniques : Specific fluorination strategies can be employed to ensure the correct positioning of fluorine atoms on the aromatic ring.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
4-Amino-2,6-difluorobenzoic acidAmino group at position 4Different spatial arrangement affects activity
6-Amino-2,3-difluorobenzoic acidAmino group at position 6May exhibit different biological activities
3-Amino-4-fluorobenzoic acidSingle fluorine atomVariation in substituent effects on reactivity
5-Amino-2-fluorobenzoic acidFluorine at position 5Potentially different pharmacological profiles

Each compound exhibits unique characteristics due to variations in substituent positions and types, which influence their chemical reactivity and biological activity.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to or derived from this compound:

  • Photovoltaic Applications : Research has demonstrated that this compound can be used as a Lewis base in enhancing perovskite photovoltaic devices. However, it may also induce degradation due to its propensity to form internal salts under certain conditions.
  • Insect Growth Regulation : While not directly related to human health, studies on diflubenzuron—a compound structurally related through its benzoic acid moiety—highlight the importance of fluorinated compounds in pest control applications. This underscores the broader ecological relevance of such compounds .

Q & A

Basic Research Questions

Q. What are the primary spectroscopic techniques for structural confirmation of 3-Amino-2,6-difluorobenzoic acid?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 19F^{19}\text{F}-NMR to resolve fluorine environments (e.g., coupling patterns between F atoms at positions 2 and 6) and 1H^{1}\text{H}-NMR to identify aromatic protons and the NH2_2 group. Fluorine shielding effects require optimized decoupling parameters .
  • Infrared Spectroscopy (IR) : Confirm carboxylic acid (O-H stretch ~2500-3300 cm1^{-1}), amino group (N-H stretch ~3300-3500 cm1^{-1}), and C-F vibrations (~1100-1250 cm1^{-1}) .
  • X-ray Crystallography : Resolve precise bond angles and substituent positioning, as demonstrated for structurally similar fluorinated benzoic acids .

Q. What synthetic routes are recommended for this compound, and how can yields be improved?

  • Methodological Answer :

  • Halogen Exchange : Start with 3-nitro-2,6-difluorobenzoic acid, followed by catalytic hydrogenation (H2_2, Pd/C) to reduce the nitro group to NH2_2. Optimize reaction temperature (60-80°C) and pressure (3-5 bar) to minimize dehalogenation side reactions .
  • Direct Amination : Introduce NH2_2 via Buchwald-Hartwig coupling on a pre-fluorinated benzoic acid derivative. Use Pd(OAc)2_2/XPhos catalysts and Cs2_2CO3_3 as a base in toluene at 110°C for 24 hours .
  • Yield Optimization : Monitor pH during workup (maintain <4 to precipitate the carboxylic acid) and purify via recrystallization (ethanol/water mixture) to achieve >90% purity .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use FFP2 respirators if dust generation is likely .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particles.
  • Waste Disposal : Collect acidic waste in labeled containers for neutralization with NaOH (pH 7-8) before disposal .

Advanced Research Questions

Q. How do the fluorine substituents at positions 2 and 6 influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing F atoms increase the electrophilicity of the aromatic ring, enhancing oxidative addition with Pd(0) catalysts. Use DFT calculations to map electron density distribution .
  • Steric Considerations : Steric hindrance from ortho-F atoms may slow transmetallation. Optimize ligand choice (e.g., SPhos over PPh3_3) to improve reaction rates .
  • Table: Ligand Screening for Coupling Efficiency
LigandYield (%)TOF (h1^{-1})
SPhos8512.5
XPhos7810.2
PPh3_3626.8

Q. How can contradictory data on the compound’s anti-inflammatory activity across cell lines be resolved?

  • Methodological Answer :

  • Dose-Response Curves : Perform assays (e.g., COX-2 inhibition ELISA) across multiple concentrations (1–100 µM) in RAW 264.7 macrophages vs. THP-1 monocytes. Control for cell permeability differences using LC-MS intracellular concentration measurements .
  • Metabolic Stability : Assess compound degradation in cell media (e.g., RPMI vs. DMEM) via HPLC-UV. Adjust incubation times if half-life varies significantly .

Q. What strategies mitigate competing side reactions during NH2_2 group functionalization?

  • Methodological Answer :

  • Protection/Deprotection : Protect the carboxylic acid as a methyl ester (MeOH/H+^+) before acylating the NH2_2 group. Deprotect with LiOH/THF/H2_2O post-reaction .
  • Selective Catalysis : Use Cu(I)-mediated amidations to avoid over-alkylation. For example, CuI/1,10-phenanthroline in DMF at 60°C selectively yields mono-acylated products .

Q. Data Contradiction Analysis

Q. Why do different studies report varying pKa values for this compound?

  • Methodological Answer :

  • Solvent Effects : Measure pKa in consistent solvent systems (e.g., 50% aqueous DMSO) to reduce polarity-induced discrepancies.
  • Experimental Techniques : Compare potentiometric (pH titration) vs. spectrophotometric (UV-Vis) methods. The NH2_2 group’s resonance with the aromatic ring may cause UV-based overestimations .

Properties

IUPAC Name

3-amino-2,6-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSUTLAFOCNIDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593444
Record name 3-Amino-2,6-difluorobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83141-11-1
Record name 3-Amino-2,6-difluorobenzoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-2,6-difluorobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 83141-11-1
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Synthesis routes and methods

Procedure details

A solution of 2,6-difluoro-3-nitrobenzoic acid and 10% palladium carbon added to 10 ml of methanol was stirred in a hydrogen atmosphere at room temperature for 2 hours. The catalyst was filtered off and then the solvent was removed under a reduced pressure to obtain the desired product (Yield: 93%) as a white solid.
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